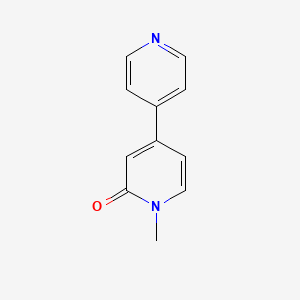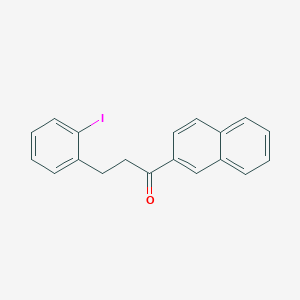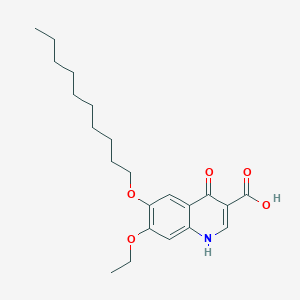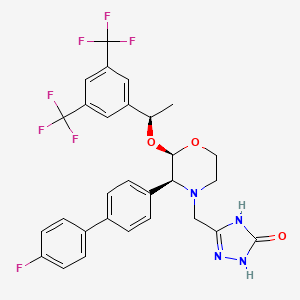
4-Defluoro-4-(p-fluorophenyl) aprepitant
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aprepitant is primarily used in the prevention of nausea and vomiting caused by chemotherapy and surgery . The compound 4-Defluoro-4-(p-fluorophenyl) aprepitant is significant in pharmaceutical research and development due to its structural and functional properties.
Métodos De Preparación
The synthesis of 4-Defluoro-4-(p-fluorophenyl) aprepitant involves several steps, including the use of specific reagents and reaction conditionsThe reaction conditions often involve the use of catalysts and solvents to facilitate the desired transformations . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
4-Defluoro-4-(p-fluorophenyl) aprepitant undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Defluoro-4-(p-fluorophenyl) aprepitant has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of related compounds.
Biology: It is used in biological studies to understand the interactions of NK-1 receptor antagonists with biological systems.
Medicine: It is used in pharmaceutical research to develop new drugs and improve existing formulations.
Industry: It is used in the production of high-quality reference materials and proficiency testing
Mecanismo De Acción
The mechanism of action of 4-Defluoro-4-(p-fluorophenyl) aprepitant involves its interaction with the NK-1 receptor. By binding to this receptor, the compound inhibits the action of substance P, a neuropeptide involved in the transmission of pain and the regulation of nausea and vomiting. This inhibition helps prevent chemotherapy-induced nausea and vomiting .
Comparación Con Compuestos Similares
4-Defluoro-4-(p-fluorophenyl) aprepitant is unique due to its specific structural modifications, which differentiate it from other similar compounds. Some similar compounds include:
Aprepitant: The parent compound, used as an antiemetic.
Fosaprepitant: A prodrug of aprepitant, used for the same indications.
Rolapitant: Another NK-1 receptor antagonist with a longer half-life
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and clinical applications.
Propiedades
Número CAS |
2348441-63-2 |
|---|---|
Fórmula molecular |
C29H25F7N4O3 |
Peso molecular |
610.5 g/mol |
Nombre IUPAC |
3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-[4-(4-fluorophenyl)phenyl]morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C29H25F7N4O3/c1-16(20-12-21(28(31,32)33)14-22(13-20)29(34,35)36)43-26-25(40(10-11-42-26)15-24-37-27(41)39-38-24)19-4-2-17(3-5-19)18-6-8-23(30)9-7-18/h2-9,12-14,16,25-26H,10-11,15H2,1H3,(H2,37,38,39,41)/t16-,25+,26-/m1/s1 |
Clave InChI |
MUPWKDYRUDTXEG-RENKICTCSA-N |
SMILES isomérico |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)C5=CC=C(C=C5)F |
SMILES canónico |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)C5=CC=C(C=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonate](/img/structure/B13424095.png)

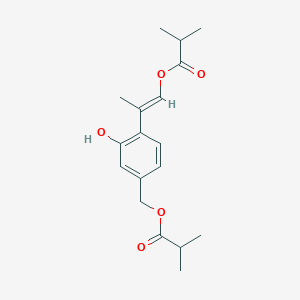
![N-[2-(Trifluoromethyl)-1,8-naphthyridin-3-yl]-N-[3-(trifluoromethyl)phenyl]urea](/img/structure/B13424120.png)
![Methyl 4-[(1-Oxobutyl)phenylamino]-1-(phenylmethyl)-4-piperidinecarboxylate](/img/structure/B13424127.png)
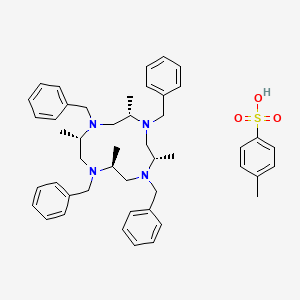


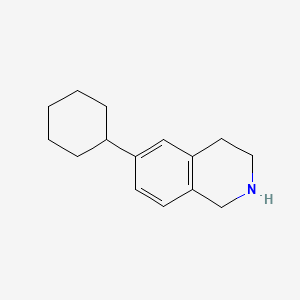
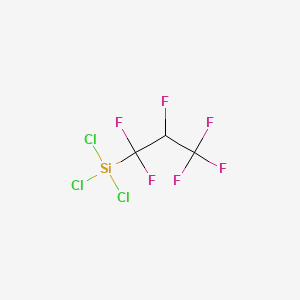
![(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-8-[2-(oxan-2-yloxy)acetyl]-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B13424172.png)
